Dimethyl phthalimidomethylphosphonate
Overview
Description
Dimethyl phthalimidomethylphosphonate is a phosphonate compound known for its unique chemical structure and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl phthalimidomethylphosphonate can be synthesized through various methods. One efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. These methods ensure high yield and efficiency, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl phthalimidomethylphosphonate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Substitution reactions, such as the Michaelis–Arbuzov reaction, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions often involve visible-light illumination, microwave irradiation, or the presence of a base .
Major Products
Major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine derivatives .
Scientific Research Applications
Dimethyl phthalimidomethylphosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl phthalimidomethylphosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate group allows it to participate in various biochemical reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl phthalimidomethylphosphonate include:
- Dimethyl methyl phosphonate
- Diethyl phosphonate
- Phosphonic acids
Uniqueness
This compound is unique due to its phthalimidomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from other phosphonates .
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-26-9 | |
Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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